2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxy-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(2-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:
2-Ethoxy-5-methylphenylboronic acid: Used in similar cross-coupling reactions but lacks the dioxaborolane moiety.
3-Bromo-2-ethoxy-5-methylphenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Methoxy-5-methylphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
These compounds share similar applications in organic synthesis but differ in their reactivity and the specific conditions required for their use.
Properties
Molecular Formula |
C15H23BO3 |
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Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(2-ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-9-8-11(2)10-12(13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |
InChI Key |
IVTKZLOYWLSJCT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC |
Origin of Product |
United States |
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